

Application Notes and Protocols for M25 Concrete in Precast Elements

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Compound of Interest		
Compound Name:	M 25	
Cat. No.:	B1574474	Get Quote

Reference ID: AN-M25-PC-2025

Status: Released

Version: 1.0

Introduction

M25 grade concrete is a standard-grade concrete defined by a characteristic compressive strength of 25 MPa (N/mm²) after 28 days of curing.[1][2] It is extensively used in various structural applications, including reinforced cement concrete (RCC) works for beams, columns, slabs, and foundations.[3] Its balanced properties of strength, durability, and cost-effectiveness make it a highly suitable material for the fabrication of precast concrete elements.[1]

This document provides detailed application notes and technical protocols for the use of M25 concrete in a precast manufacturing setting. It is intended for researchers, material scientists, and engineering professionals involved in the development, quality control, and application of precast concrete technology. The protocols outlined herein are based on established industry standards, primarily referencing the Indian Standard (IS) codes which are widely associated with the "M" grade concrete classification.[1][2]

Material Characteristics and Properties







M25 concrete can be produced via a nominal mix or a design mix. While the nominal mix provides a standardized ratio, a design mix is engineered for specific performance requirements and is highly recommended for ensuring consistent quality in precast production.

- Nominal Mix Ratio: The generally accepted nominal proportion for M25 concrete is 1:1:2
 (Cement: Fine Aggregate: Coarse Aggregate).[4]
- Design Mix: This approach is based on the desired performance characteristics, such as
 workability and strength, and involves laboratory testing of constituent materials to determine
 the optimal proportions.[5] For M25 grade, a design mix is the preferred method to achieve
 consistent quality.

Quantitative Data Summary

The typical properties of M25 grade concrete are summarized below. These values represent a general range and can be influenced by the quality of constituent materials, mix design, and curing methods.



Property	Test Standard	Typical Value <i>l</i> Range	Notes
Mechanical Properties			
Characteristic Compressive Strength (fck) at 28 days	IS 516	25 MPa (N/mm²)	This is the defining characteristic of the M25 grade.
Target Mean Strength	IS 10262	31.6 MPa	Calculated as f'ck = $fck + 1.65\sigma$ (where σ for M25 is typically 4.0 N/mm ²). This is the target for the mix design.[5]
Compressive Strength (Approx. Development)	IS 516	7 days: ~17 MPa (65- 70% of 28d strength) 14 days: ~22 MPa (85-90% of 28d strength)	Strength gain is heavily influenced by curing conditions. Accelerated curing in precast can achieve high early strength.
Flexural Strength	IS 516	3.5 - 4.0 MPa	Estimated as 0.7 * √fck. Provides resistance to bending. [3]
Modulus of Elasticity	IS 456	25,000 MPa (25 GPa)	Represents the material's stiffness. Calculated as Ec = 5000 * √fck.[6]
Fresh Concrete Properties			
Workability (Slump)	IS 1199	50 - 100 mm	Varies based on the precast element's complexity and placement method (e.g., pumping).



			Superplasticizers are often used to increase workability without adding water.
Durability Properties			
Water-Cement Ratio	IS 456	0.45 - 0.50	Maximum w/c ratio is 0.50 for moderate exposure conditions. [5] A lower ratio generally leads to higher strength and durability.
Water Absorption	IS 2386	< 3% by weight	Lower absorption indicates a less permeable and more durable concrete.
Minimum Cement Content	IS 456	300 kg/m ³ (for moderate exposure)	Ensures sufficient binder for hydration and durability.

Experimental Protocols Protocol: Workability Assessment (Slump Test)

Standard: Based on IS 1199-1959

Objective: To determine the consistency and workability of fresh M25 concrete.

Apparatus:

- Slump Cone: Frustum of a cone, 30 cm in height, 20 cm bottom diameter, 10 cm top diameter.
- Tamping Rod: Steel rod, 16 mm diameter, 60 cm long, with a rounded end.
- Non-absorbent, rigid base plate.



Measuring scale.

Methodology:

- Place the slump cone on a clean, level, and non-absorbent surface.
- Fill the cone with fresh concrete in four equal layers.[7]
- Tamp each layer with 25 strokes of the tamping rod, ensuring the strokes are uniformly distributed over the cross-section. The rod should penetrate the underlying layer.
- After tamping the top layer, strike off the excess concrete with a trowel to make the surface level with the top of the cone.
- Clean any spilled concrete from around the base of the cone.
- Immediately and carefully lift the cone vertically upwards.[7]
- Measure the subsidence of the concrete, which is the "slump." The measurement is taken
 from the top of the cone to the highest point of the subsided concrete specimen.[7]
- Record the slump in millimeters. The test should be completed within 2 minutes of sampling.

Protocol: Compressive Strength Test

Standard: Based on IS 516-1959

Objective: To determine the compressive strength of hardened M25 concrete at specified ages (e.g., 7, 14, and 28 days).

Apparatus:

- Cube Moulds: 150mm x 150mm x 150mm.
- Compression Testing Machine (CTM).
- · Curing Tank or Chamber.

Methodology:



Specimen Casting:

- Take a representative sample of the fresh concrete.
- Fill the cube moulds in layers approximately 5 cm deep.[8]
- Compact each layer thoroughly by hand tamping or using a vibrating table to remove entrapped air.
- Finish the surface of the top layer level with the top of the mould.[8]

Curing:

- Store the filled moulds at a controlled temperature for 24 hours.[8]
- After 24 hours, demould the specimens and immediately submerge them in a clean water curing tank maintained at a specified temperature until the time of testing.[8]

Testing:

- Remove the specimen from the curing tank and wipe off excess water from the surface.
- Place the cube in the CTM on the faces other than the top and bottom faces as cast.[8]
- Align the specimen centrally with the platens of the machine.
- Apply the load continuously and without shock at a rate of approximately 140 kg/sq.cm/min until the specimen fails.[8]
- Record the maximum load applied to the specimen.

Calculation:

Compressive Strength (MPa) = Maximum Load (N) / Cross-sectional Area (mm²).

Application in Precast Elements

The controlled environment of a precast factory allows for high precision in the production of M25 concrete elements. Key process considerations include mix design, curing, and quality



control.

Accelerated Curing

To achieve high early strength for rapid demolding and a 24-hour production cycle, accelerated curing is commonly employed.[7] Steam curing is a prevalent method.[7][9]

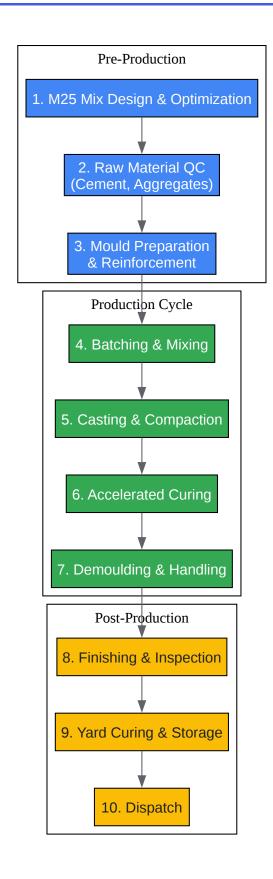
A typical accelerated steam curing cycle consists of four phases:

- Preset/Delay Period: An initial delay after casting (2-5 hours) allows the concrete to achieve
 its initial set before heat is applied. This is crucial to prevent thermal stresses and potential
 micro-cracking.[7]
- Ramping/Heating Period: The temperature within the curing enclosure is gradually increased at a controlled rate (e.g., 22°C/hour).[7]
- Holding Period: The temperature is held at a maximum (typically 60-70°C) until the desired concrete strength for demolding or handling is achieved.[9]
- Cooling Period: The temperature is gradually reduced to prevent thermal shock to the hardened concrete element.

While accelerated curing boosts early strength, it can lead to a slightly lower final strength compared to standard moist curing.[7]

Visualized Workflows and Processes M25 Precast Element Production Workflow



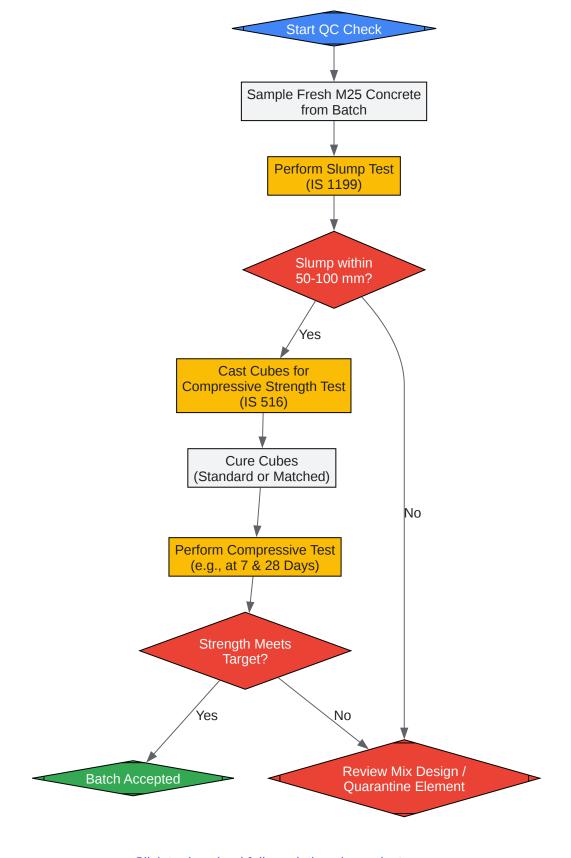


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Figure 1: Workflow for M25 Precast Element Production.



Quality Control Protocol Logic



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Figure 2: Logical Flow for M25 Concrete Quality Control Testing.

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